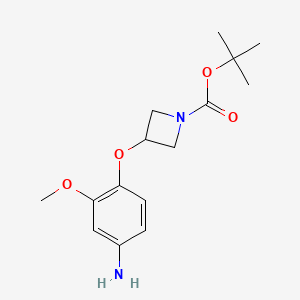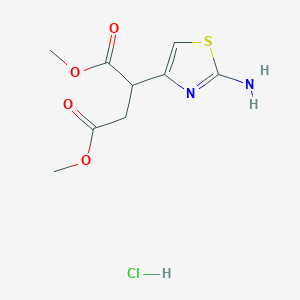![molecular formula C8H8N2 B1394184 4-甲基-1H-吡咯并[2,3-c]吡啶 CAS No. 1190321-86-8](/img/structure/B1394184.png)
4-甲基-1H-吡咯并[2,3-c]吡啶
描述
“4-methyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It is one of the six structural isomers of the bicyclic ring system . This compound has been studied for its diverse biological and medicinal importance .
Synthesis Analysis
The synthesis of “4-methyl-1H-pyrrolo[2,3-c]pyridine” involves several experimental steps . One study reported the synthesis of new derivatives of 3,4-pyridinedicarboximide . Another study discussed the synthesis of pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Chemical Reactions Analysis
Pyrrolopyridines, including “4-methyl-1H-pyrrolo[2,3-c]pyridine”, have been studied for their chemical reactions. One study reported that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-1H-pyrrolo[2,3-c]pyridine” have been studied using various techniques. One study carried out experimental measurements using 1H NMR spectra, IR spectra, elemental analyses, and differential scanning calorimetry .
科学研究应用
镇痛和镇静作用
1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮的衍生物,包括4-甲基-1H-吡咯并[2,3-c]吡啶,已显示出潜在的镇痛和镇静作用 . 在“热板”测试和“扭体”测试中,这些化合物表现出显著的镇痛作用 . 它们还以统计学意义上的程度抑制了小鼠的运动活动 .
抗糖尿病活性
吡咯并[3,4-c]吡啶衍生物已被研究其潜在的抗糖尿病特性 . 虽然没有提到关于4-甲基-1H-吡咯并[2,3-c]吡啶的具体研究,但由于其结构相似性,这种化合物也可能表现出类似的特性。
抗分枝杆菌活性
还发现这些化合物具有抗分枝杆菌活性 . 这表明4-甲基-1H-吡咯并[2,3-c]吡啶可能被用于治疗由分枝杆菌引起的疾病,如结核病。
抗病毒活性
吡咯并[3,4-c]吡啶衍生物已显示出抗病毒活性 . 这表明4-甲基-1H-吡咯并[2,3-c]吡啶可能被用于开发抗病毒药物。
抗肿瘤活性
有证据表明,4-甲基-1H-吡咯并[2,3-c]吡啶可能具有抗肿瘤活性 . 这种化合物可能被用于开发新的抗癌药物。
神经系统疾病的治疗
吡咯并[3,4-c]吡啶衍生物已被用于治疗神经系统疾病 . 这表明4-甲基-1H-吡咯并[2,3-c]吡啶可能被用于治疗神经系统疾病。
免疫系统疾病的治疗
这些化合物已被用于治疗免疫系统疾病 . 这表明4-甲基-1H-吡咯并[2,3-c]吡啶可能被用于治疗免疫系统疾病。
新化合物的合成
4-甲基-1H-吡咯并[2,3-c]吡啶可用作合成新化合物的起始材料 . 这使其成为药物化学领域中的一种有价值的化合物。
安全和危害
The safety and hazards of “4-methyl-1H-pyrrolo[2,3-c]pyridine” have been reported. One source mentions that personal protective equipment should be used to avoid dust formation, breathing vapours, mist, or gas, and breathing dust . Another source mentions hazard classifications including Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .
未来方向
The future directions for “4-methyl-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its therapeutic potential. More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described, which are included in more than 5500 references . This suggests that there is significant interest in developing new compounds containing this scaffold .
作用机制
Target of Action
Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been found to have potential as analgesic and sedative agents, and can be used to treat diseases of the nervous and immune systems . They also exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Mode of Action
It’s known that pyrrolopyridine derivatives can inhibit the phosphorylation of certain proteins, which can regulate various signaling pathways .
Biochemical Pathways
It’s known that pyrrolopyridine derivatives can regulate the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Result of Action
It’s known that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis .
生化分析
Biochemical Properties
4-methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 4-methyl-1H-pyrrolo[2,3-c]pyridine can bind to DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
The effects of 4-methyl-1H-pyrrolo[2,3-c]pyridine on cells are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, 4-methyl-1H-pyrrolo[2,3-c]pyridine can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off .
Molecular Mechanism
At the molecular level, 4-methyl-1H-pyrrolo[2,3-c]pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to changes in cell signaling and function . Additionally, 4-methyl-1H-pyrrolo[2,3-c]pyridine can interact with DNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-1H-pyrrolo[2,3-c]pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-methyl-1H-pyrrolo[2,3-c]pyridine is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-methyl-1H-pyrrolo[2,3-c]pyridine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4-methyl-1H-pyrrolo[2,3-c]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . This metabolism can affect the compound’s bioavailability and activity . Additionally, 4-methyl-1H-pyrrolo[2,3-c]pyridine can influence metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 4-methyl-1H-pyrrolo[2,3-c]pyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, 4-methyl-1H-pyrrolo[2,3-c]pyridine can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 4-methyl-1H-pyrrolo[2,3-c]pyridine is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and affects gene expression . Additionally, 4-methyl-1H-pyrrolo[2,3-c]pyridine can be found in the mitochondria, where it influences cellular metabolism and energy production .
属性
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-9-5-8-7(6)2-3-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARYQDTXBRXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676852 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190321-86-8 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-isopropylphenoxy)ethyl]acetamide](/img/structure/B1394101.png)
![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)
![3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)](/img/structure/B1394109.png)



![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B1394113.png)
![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)





